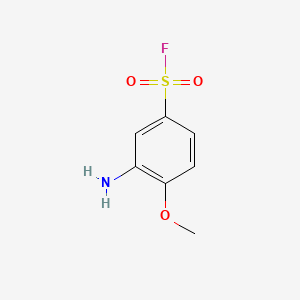

3-Amino-4-methoxybenzenesulfonyl fluoride

Vue d'ensemble

Description

3-Amino-4-methoxybenzenesulfonyl fluoride is a useful research compound. Its molecular formula is C7H8FNO3S and its molecular weight is 205.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95416. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Amino-4-methoxybenzenesulfonyl fluoride (CAS Number: 96952) is a sulfonyl fluoride compound with notable biological activity. This article presents a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an amino group and a methoxy group attached to a benzene ring, with a sulfonyl fluoride functional group that contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl fluoride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, thereby inhibiting their function. This characteristic makes it a valuable tool in biochemical research, particularly in studying enzyme inhibition.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes. Notably, it has been shown to inhibit serine proteases through the formation of a covalent bond with the active site serine residue. This mechanism has implications in drug design, particularly for therapeutic agents targeting protease-related diseases.

2. Antimicrobial Properties

Studies have demonstrated that compounds containing sulfonyl fluoride groups, including this compound, possess antimicrobial activities. These compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics.

3. Anticancer Potential

The compound has also been investigated for its anticancer properties. Research suggests that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The presence of the methoxy group may enhance its bioavailability and selectivity towards cancerous cells.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Enzyme Inhibition

In a study published in Nature Chemistry, researchers explored the reactivity of various sulfonyl fluorides, including this compound, against serine proteases. The results indicated that this compound effectively inhibited enzyme activity at low micromolar concentrations, demonstrating its potential as a lead compound for therapeutic development.

Case Study 2: Antimicrobial Activity

A study conducted by Zhang et al. (2023) assessed the antimicrobial efficacy of several sulfonyl fluorides against common bacterial strains. This compound exhibited significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating bacterial infections.

Case Study 3: Cancer Cell Apoptosis

In vitro studies reported in Cancer Research highlighted the ability of this compound to induce apoptosis in human cancer cell lines. The compound was shown to activate caspase pathways leading to programmed cell death, indicating its potential as an anticancer agent.

Applications De Recherche Scientifique

Synthesis of Sulfonamide Derivatives

3-Amino-4-methoxybenzenesulfonyl fluoride is utilized as a precursor for synthesizing sulfonamide derivatives. These compounds are significant in medicinal chemistry due to their antibacterial properties. The sulfonyl fluoride group allows for further functionalization, enhancing the biological activity of the resulting sulfonamides.

Case Study : A study reported the synthesis of various sulfonamide derivatives from this compound, demonstrating its utility in generating compounds with improved pharmacological profiles .

Protein Labeling and Bioconjugation

The sulfonyl fluoride moiety is reactive towards nucleophiles, making this compound suitable for protein labeling applications. It can selectively modify amino acids in peptides or proteins, facilitating studies on protein structure and function.

Data Table: Reactivity of this compound with Amino Acids

| Amino Acid | Reaction Type | Yield (%) |

|---|---|---|

| Tyrosine | Nucleophilic Addition | 83 |

| Cysteine | Nucleophilic Addition | 79 |

| Lysine | Nucleophilic Addition | 75 |

This table summarizes the yields obtained from reactions between this compound and various amino acids, indicating its effectiveness as a labeling agent .

Fragment-Based Drug Discovery (FBDD)

In fragment-based drug discovery, small molecules are screened for their ability to bind to biological targets. The compound has been included in libraries for FBDD due to its ability to form stable complexes with target proteins.

Case Study : Research demonstrated that this compound was part of a library that yielded promising hits for targeting specific enzymes involved in disease pathways . The fragment's unique reactivity profile contributed to its selection as a lead compound.

Dyeing Applications

Historically, derivatives of this compound have been employed in dyeing processes, particularly in textiles. Its ability to form stable bonds with fibers has made it valuable in producing vibrant colors.

Data Table: Dyeing Properties of Derivatives

| Dye Structure | Fiber Type | Color Produced |

|---|---|---|

| 3-Amino-4-methoxybenzenesulfonyl dye | Cellulose acetate | Bright Orange |

| 3-Amino-4-methoxybenzenesulfonyl dye | Vinyl halide-vinyl acetate copolymer | Brilliant Orange |

This table illustrates the effectiveness of dyes derived from this compound in various fiber types .

Q & A

Q. What are the primary synthetic methodologies for 3-Amino-4-methoxybenzenesulfonyl fluoride, and what critical reaction conditions influence yield?

Basic

The synthesis of this compound typically involves sequential functionalization of the benzene ring. A common route includes:

Chlorosulfonation : Introducing the sulfonyl chloride group under controlled conditions (e.g., using chlorosulfonic acid at 0–5°C).

Fluorination : Replacement of the chloride with fluoride via nucleophilic substitution (e.g., using KF or tetrabutylammonium fluoride in anhydrous solvents).

Amination and Methoxylation : Protecting/deprotecting strategies may be required to install the amino and methoxy groups while preserving sulfonyl fluoride stability.

Critical factors affecting yield include reaction temperature (exothermic reactions require precise cooling), solvent polarity (anhydrous DMF or THF preferred), and stoichiometric control of fluorinating agents to minimize side reactions .

Q. How is this compound characterized post-synthesis to confirm structural integrity?

Basic

Post-synthesis characterization employs:

- NMR Spectroscopy : H and F NMR to verify substituent positions and purity (e.g., methoxy protons at ~3.8 ppm, sulfonyl fluoride F signal near 50–60 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and rule out impurities.

- HPLC : Reverse-phase chromatography to assess purity (>95% is standard for biological assays).

Cross-referencing with databases like PubChem or spectral libraries ensures accurate assignment .

Q. What experimental strategies are recommended to optimize the reaction yield of this compound under varying electrophilic conditions?

Advanced

To optimize yield:

- Solvent Screening : Test polar aprotic solvents (e.g., DCM vs. THF) to balance reactivity and sulfonyl fluoride stability.

- Catalyst Exploration : Use phase-transfer catalysts (e.g., crown ethers) to enhance fluoride ion availability during substitution.

- Temperature Gradients : Perform kinetic studies at 0°C, RT, and 40°C to identify ideal conditions for intermediate stabilization.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track sulfonyl chloride-to-fluoride conversion in real time.

Statistical tools like Design of Experiments (DoE) can systematically evaluate these variables .

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound with different nucleophiles?

Advanced

Contradictions often arise from solvent effects, nucleophile strength, or competing reactions. Mitigation strategies include:

- Nucleophile Titration : Quantify reactivity using thiols (e.g., glutathione) vs. amines (e.g., lysine analogs) under identical conditions.

- Competitive Binding Assays : Compare kinetic rates () in buffer systems mimicking physiological pH (7.4) vs. acidic/alkaline environments.

- Computational Modeling : DFT calculations to predict electrophilicity at the sulfur center and steric effects from the methoxy group.

Cross-referencing with structurally analogous compounds (e.g., 4-Aminobenzenesulfonamide) helps isolate substituent-specific effects .

Q. What methodologies are employed to evaluate the inhibitory effects of this compound on serine proteases, and how should control experiments be designed?

Advanced

Enzyme Inhibition Assays :

Kinetic Analysis : Pre-incubate the enzyme (e.g., trypsin or chymotrypsin) with the compound, then measure residual activity using fluorogenic substrates (e.g., Z-GPR-AMC).

IC Determination : Dose-response curves to calculate inhibition potency.

Covalent Binding Confirmation : Use LC-MS/MS to detect adduct formation between the sulfonyl fluoride and catalytic serine.

Controls :

- Include a non-covalent inhibitor (e.g., PMSF) to validate assay specificity.

- Test stability of the compound in assay buffers (e.g., DMSO concentration <1% to avoid denaturation) .

Q. How does the electronic configuration of substituents in this compound influence its reactivity in sulfonylation reactions?

Advanced

The methoxy group acts as an electron-donating substituent, decreasing electrophilicity at the sulfur via resonance effects. Conversely, the amino group (when protonated) can enhance electrophilicity through inductive withdrawal. Key analyses include:

- Hammett Studies : Correlate substituent σ values with reaction rates for para-substituted analogs.

- X-ray Crystallography : Resolve bond angles and charge distribution in the sulfonyl fluoride moiety.

- Comparative Reactivity : Benchmark against derivatives lacking the methoxy group (e.g., 3-Aminobenzenesulfonyl fluoride) to isolate electronic effects.

Data from such studies guide rational design of sulfonyl fluoride-based probes with tailored reactivity .

Q. What are the best practices for handling and storing this compound to ensure long-term stability?

Basic

- Storage : Anhydrous conditions (desiccated at -20°C) to prevent hydrolysis of the sulfonyl fluoride group.

- Solubility : Use freshly dried DMSO or DMF for stock solutions; avoid aqueous buffers unless immediately prior to use.

- Stability Monitoring : Regular HPLC checks (monthly) to detect degradation products like sulfonic acids.

- Safety : Use inert atmosphere (N/Ar) during weighing due to moisture sensitivity .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Advanced

Core Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens).

Biological Profiling : Test inhibition across enzyme families (serine proteases, phosphatases) to map selectivity.

Data Analysis : Use multivariate regression to correlate electronic (Hammett σ), steric (Taft ), and lipophilic (logP) parameters with activity.

Crystallographic Validation : Resolve co-crystal structures of key derivatives with target enzymes to identify critical binding interactions.

Reference datasets from similar sulfonyl fluorides (e.g., 4-(4-Acetamidophenyl)benzenesulfonyl fluoride) provide benchmarks .

Propriétés

IUPAC Name |

3-amino-4-methoxybenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESLQGPHIQXYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198078 | |

| Record name | 3-Amino-4-methoxyphenylsulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-74-8 | |

| Record name | 3-Amino-4-methoxybenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-methoxyphenylsulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 498-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-methoxyphenylsulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methoxyphenylsulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-4-methoxyphenylsulfonyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ22RHN2MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.